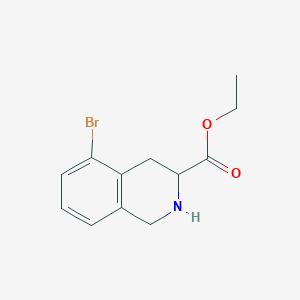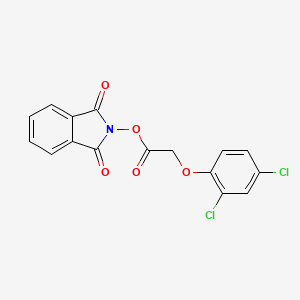
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C16H9Cl2NO5 It is known for its unique structure, which includes a dioxoisoindolinyl group and a dichlorophenoxyacetate moiety
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate typically involves organic synthesis techniques. One common method includes the reaction of 1,3-dioxoisoindolin-2-yl acetate with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate can be compared with similar compounds such as:
1,3-Dioxoisoindolin-2-yl acetate: This compound lacks the dichlorophenoxy group and has different chemical properties and applications.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar in structure but with an ethyl group instead of the dichlorophenoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9Cl2NO5 |
|---|---|
Molecular Weight |
366.1 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H9Cl2NO5/c17-9-5-6-13(12(18)7-9)23-8-14(20)24-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 |
InChI Key |
WMMDZNBZFWTDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


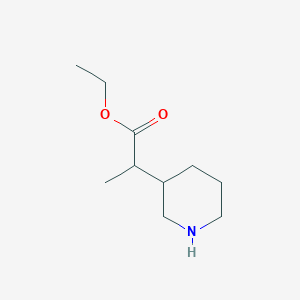
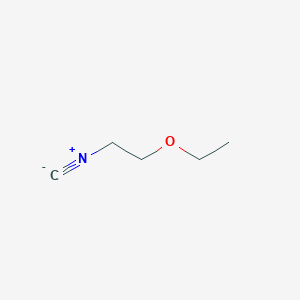
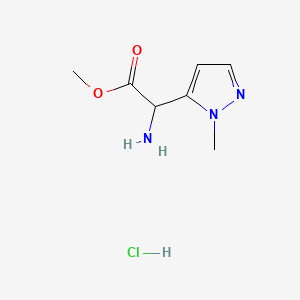
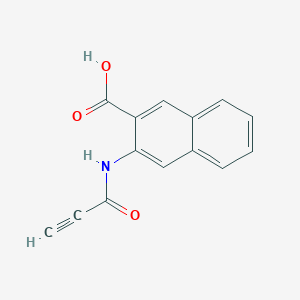
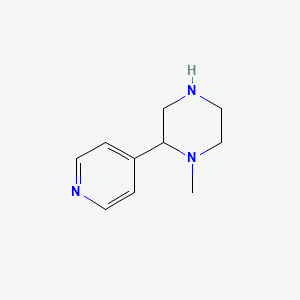

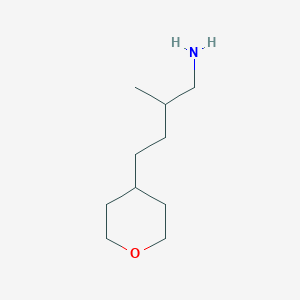
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
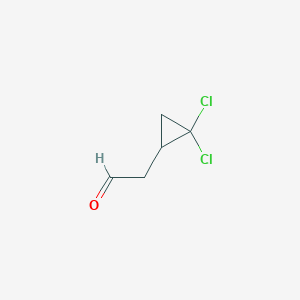
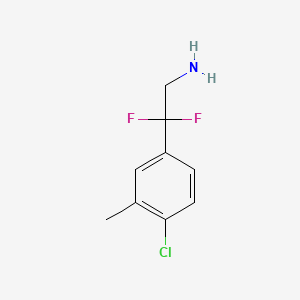
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
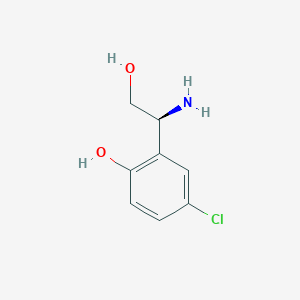
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
